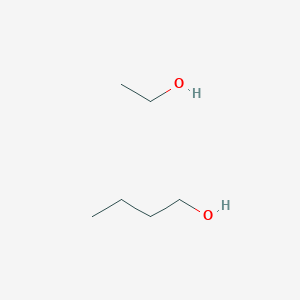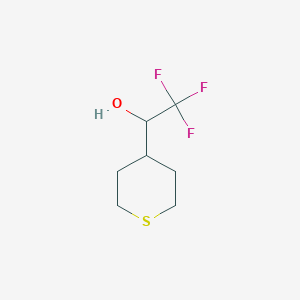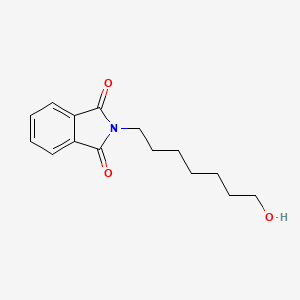
2-(7-Hydroxyheptyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-Hydroxyheptyl)isoindoline-1,3-dione is an organic compound that features a phthalimide group attached to a heptanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-Hydroxyheptyl)isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by subsequent reactions to introduce the heptanol chain. One common method is the Gabriel synthesis, where potassium phthalimide reacts with an alkyl halide to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using readily available starting materials and catalysts. The process often includes steps such as carbonylative cyclization and N-alkylation under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(7-Hydroxyheptyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phthalimide group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or tosylates in the presence of a base.
Major Products:
Oxidation: Formation of heptanal or heptanone.
Reduction: Formation of primary amines.
Substitution: Formation of various alkylated derivatives.
Applications De Recherche Scientifique
2-(7-Hydroxyheptyl)isoindoline-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(7-Hydroxyheptyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may induce apoptosis and cell cycle arrest in cancer cells by interacting with key regulatory proteins and enzymes . The phthalimide group is known to facilitate these interactions, enhancing the compound’s efficacy .
Comparaison Avec Des Composés Similaires
Phthalimide: A simpler analog used as a protecting group for amines.
N-Phthaloyl amino acids: Used in peptide synthesis.
Phthalimido-thiazolidine derivatives: Investigated for their antiproliferative activities.
Uniqueness: 2-(7-Hydroxyheptyl)isoindoline-1,3-dione stands out due to its unique combination of a phthalimide group and a heptanol chain, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H19NO3 |
|---|---|
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
2-(7-hydroxyheptyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H19NO3/c17-11-7-3-1-2-6-10-16-14(18)12-8-4-5-9-13(12)15(16)19/h4-5,8-9,17H,1-3,6-7,10-11H2 |
Clé InChI |
LIFWFWPWCDSXCH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
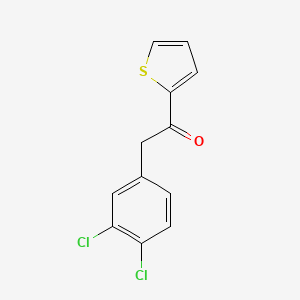

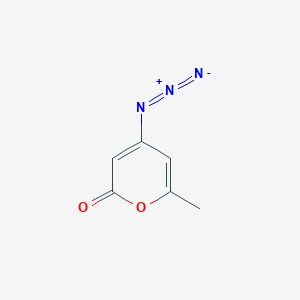
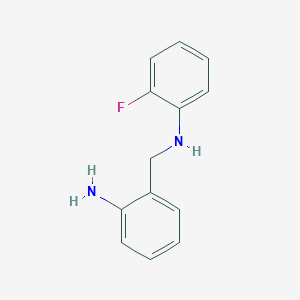
![2-Chloro-4-nonylamino-7-methylthieno[3,2-d]pyrimidine](/img/structure/B8420572.png)
![N-[1-[(2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl]-2-oxo-pyrimidin-4-yl]-2,2-dimethyl-propanamide](/img/structure/B8420579.png)
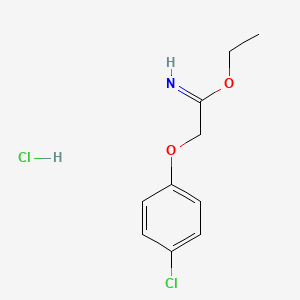
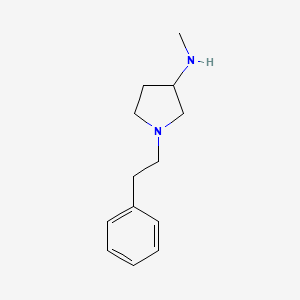
![N-[2-(2,5-dichloro-pyrimidin-4-ylamino)-1,1-dimethyl-ethyl]-methanesulfonamide](/img/structure/B8420588.png)
![rac-tert-Butyl [2-amino-2-(3,4-difluorophenyl)ethyl]carbamate](/img/structure/B8420591.png)
![5-N,N-Dimethylcarbamoyloxy-2-sulfamoylbenzo[b]thiophene](/img/structure/B8420600.png)
![2,6-Dichloro-4-[(propan-2-yl)carbamoyl]benzoic acid](/img/structure/B8420605.png)
